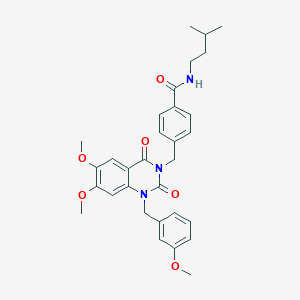

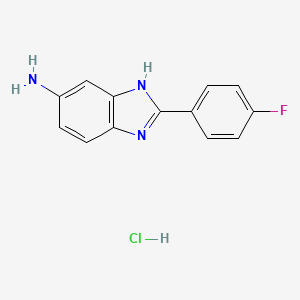

![molecular formula C27H24FN5O3 B2646594 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-98-4](/img/structure/B2646594.png)

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[4,3-a]quinazolines are a class of fused heterocycles that have drawn considerable attention due to their wide applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazolines often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazolines is characterized by a fused ring system. The exact structure can vary depending on the specific substitutions on the ring .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazolines are diverse and depend on the specific substitutions on the ring. In general, these compounds can undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolines can vary depending on the specific substitutions on the ring. In general, these compounds are characterized by their stability and reactivity .

Aplicaciones Científicas De Investigación

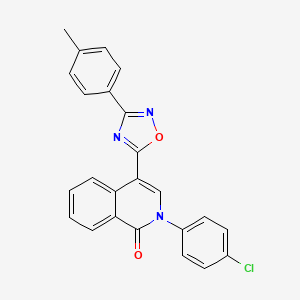

Synthesis and Chemical Reactivity

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that undergo complex synthesis and chemical reactions. One method involves the reactions of anthranilamide with isocyanates, leading to the synthesis of derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, indicating the compound's potential in creating diverse chemical structures through cyclization and reflux processes (Chern et al., 1988). Additionally, the compound is involved in cascade cyclization reactions, such as those with aromatic aldehydes and cycloalkanones, to afford partially hydrogenated quinazolin-8-ones, showcasing its versatility in synthesizing complex heterocycles (Lipson et al., 2006).

Biological Activity and Potential Applications

This compound is part of a broader class of chemicals involved in the synthesis of pharmacologically active derivatives. For example, derivatives of the compound, such as those bearing a 6,8-dibromo-2-methylquinazoline moiety, have been synthesized and evaluated for analgesic activity, indicating potential applications in pain management and therapeutic treatments (Saad et al., 2011). The chemical's structure allows for nucleophilic reactions leading to various pharmacologically interesting derivatives, further emphasizing its potential in drug discovery and design (Hamby & Bauer, 1987).

Advanced Chemical Design and Antimicrobial Potential

In the realm of advanced chemical design, derivatives of the compound have been explored for their biological activities. For instance, novel benzothiazole-based triazoloquinazoline derivatives were synthesized and evaluated for their antioxidant and antibacterial activities, suggesting the compound's utility in developing new therapeutic agents with potential anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020). Additionally, various synthetic routes have been explored to prepare novel triazoloquinazoline derivatives, indicating the potential of the compound in creating new molecules with potent benzodiazepine binding activities, which could be valuable in treating neurological disorders (Francis et al., 1991).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN5O3/c1-17(2)29-24(34)20-11-12-22-23(14-20)33-26(31(25(22)35)15-18-7-4-3-5-8-18)30-32(27(33)36)16-19-9-6-10-21(28)13-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPLCJSEXSNUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)

![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)